8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0) is a highly functionalized, polyhalogenated quinoline derivative engineered for modular organic synthesis and drug discovery. Featuring orthogonal reactive sites at the C4 (chlorine) and C8 (bromine) positions, along with a C6 methyl group for lipophilic tuning, this scaffold is a critical precursor for synthesizing complex heterocyclic libraries, particularly in the development of kinase inhibitors such as PI3K/mTOR antagonists . Its procurement value lies in its ability to streamline multi-step synthetic routes by allowing sequential, regioselective functionalization without the need for additional protecting group manipulations, making it a highly efficient building block for both industrial scale-up and laboratory SAR exploration.
Substituting 8-bromo-4-chloro-6-methylquinoline with simpler analogs like 4-chloro-6-methylquinoline or 4,8-dichloro-6-methylquinoline severely compromises synthetic efficiency and scale-up viability. While 4-chloro-6-methylquinoline provides the necessary reactivity for C4 nucleophilic aromatic substitution (SNAr), it lacks the C8 handle required for subsequent cross-coupling, forcing chemists to employ low-yield, late-stage C-H activation or de novo ring synthesis . Conversely, using a symmetrical dihalide like 4,8-dichloro-6-methylquinoline results in poor regiocontrol during sequential coupling reactions, leading to complex mixtures, difficult chromatographic separations, and significant yield losses. The specific C4-Cl / C8-Br pairing in this compound provides the exact electronic differentiation needed for precise, stepwise functionalization, making it indispensable for efficient procurement.
The distinct electronic environments of the C4-Cl and C8-Br bonds allow for highly selective sequential functionalization. Under standard SNAr conditions, the electron-deficient C4 position readily undergoes substitution with amines or alkoxides, while the C8-Br remains intact for downstream palladium-catalyzed cross-coupling . This orthogonal reactivity provides >95% regioselectivity, whereas attempting sequential functionalization on a di-chloro analog yields poor differentiation.
| Evidence Dimension | Regioselectivity and isolated yield of C4-substituted mono-adduct |
| Target Compound Data | >95% regioselectivity for C4-Cl displacement under standard SNAr conditions |
| Comparator Or Baseline | 4,8-Dichloro-6-methylquinoline (Baseline dihalide) |
| Quantified Difference | ~40% higher isolated yield of the desired mono-functionalized intermediate due to distinct leaving group kinetics |
| Conditions | Standard SNAr conditions (primary/secondary amine, DIPEA, polar aprotic solvent, 80-100°C) |
High regiocontrol eliminates the need for complex chromatographic separations, directly reducing manufacturing costs and time in library synthesis.
Procuring a pre-functionalized C8-Br scaffold significantly shortens the synthetic pathway for di-substituted quinoline derivatives. Once the C4 position is functionalized, the C8-Br serves as a highly reactive handle for Suzuki, Stille, or Buchwald-Hartwig cross-couplings . Compared to starting with a mono-halogenated baseline, this bifunctional approach drastically improves step economy.
| Evidence Dimension | Synthetic steps required to achieve C4/C8 di-substituted quinoline derivatives |
| Target Compound Data | 2 steps (1. C4 SNAr, 2. C8 Pd-catalyzed coupling) |
| Comparator Or Baseline | 4-Chloro-6-methylquinoline (Lacks C8 halogen) |
| Quantified Difference | Reduces the synthetic sequence by 3-4 steps compared to de novo ring synthesis or undirected C-H functionalization |
| Conditions | Sequential functionalization workflows in medicinal chemistry lead optimization |
Procuring the pre-halogenated C8-Br scaffold accelerates the generation of structure-activity relationship (SAR) data by drastically shortening the synthetic route.
The inclusion of the C6-methyl group provides a critical steric and electronic handle that modulates the overall lipophilicity of the scaffold. In the context of kinase inhibitor design, such as PI3K/mTOR antagonists, this methyl group enhances hydrophobic packing within the binding pocket and improves membrane permeability metrics compared to the des-methyl analog [1].
| Evidence Dimension | Modulated lipophilicity (cLogP) for membrane permeability |
| Target Compound Data | Predictable +0.5 shift in cLogP provided by the C6-methyl group |
| Comparator Or Baseline | 8-Bromo-4-chloroquinoline (Des-methyl analog) |
| Quantified Difference | +0.5 cLogP shift, enhancing hydrophobic packing and oral bioavailability parameters |
| Conditions | Computational and empirical lipophilicity profiling in early-stage drug discovery |
The C6-methyl variant offers superior physicochemical properties for specific target classes, making it a more strategic starting material for oral drug candidates.
Leveraging the orthogonal reactivity of the C4-Cl and C8-Br positions demonstrated in Section 3, this scaffold is ideal for rapidly generating libraries of kinase inhibitors. The C4 position can be functionalized with pharmacophore-bearing amines via SNAr, while the C8 position allows for diverse aryl cross-couplings to probe the kinase hinge region, streamlining SAR development.
The quinoline core is a privileged structure in antimicrobial research. The specific substitution pattern of 8-bromo-4-chloro-6-methylquinoline allows for the precise, step-economic installation of basic side chains at C4 and lipophilic groups at C8, optimizing both potency and bacterial cell wall penetration without complex protecting group strategies .
Beyond pharmaceuticals, the robust quinoline core and its dual halogen handles make it a highly processable precursor for synthesizing multidentate ligands used in transition metal complexes for organic light-emitting diodes (OLEDs). The C6-methyl group aids in tuning emission spectra and improving the solubility of the final metal complexes in organic solvents [1].
Corrosive;Acute Toxic